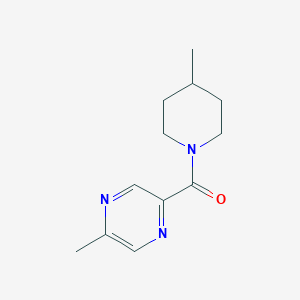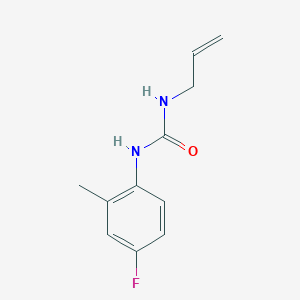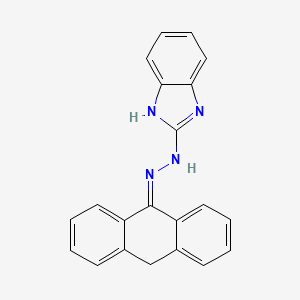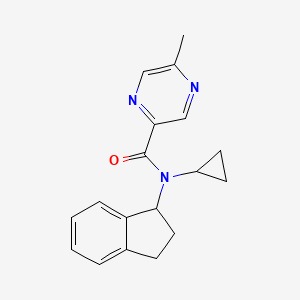
4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of certain enzymes, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide involves the inhibition of certain enzymes, which are involved in various cellular processes. This compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. The exact mechanism of inhibition may vary depending on the specific enzyme being targeted, but the overall effect is a reduction in enzymatic activity.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide depend on the specific enzyme being targeted. In general, the inhibition of these enzymes can lead to a reduction in cellular proliferation, inflammation, and viral replication. This compound has also been shown to have anti-tumor effects in preclinical studies, making it a promising candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide in lab experiments include its potency and specificity for certain enzymes, as well as its potential for the development of new drugs. However, this compound may have limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental settings. Additionally, the high cost of synthesis and limited availability of this compound may also be a limiting factor for some researchers.
Direcciones Futuras
There are several future directions for the study of 4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide. One potential area of research is the development of new drugs based on this compound, which could have therapeutic applications in the treatment of cancer, inflammatory diseases, and viral infections. Another area of research is the optimization of the synthesis method for this compound, which could improve its purity and yield. Additionally, the study of the mechanism of action and biochemical effects of this compound could lead to a better understanding of the cellular processes involved in disease progression.
Métodos De Síntesis
The synthesis of 4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide involves several steps. The first step is the preparation of 3-nitrobenzoic acid, which is then coupled with 3-morpholin-4-ylsulfonylphenylamine to form an amide bond. The resulting compound is then reacted with 3-methylpiperidine to form the final product. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the compound can be optimized through various modifications to the synthesis method.
Aplicaciones Científicas De Investigación
4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to be a potent inhibitor of certain enzymes, including proteases and kinases, which are involved in various disease processes. The inhibition of these enzymes by 4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide has been demonstrated to have therapeutic potential for the treatment of cancer, inflammatory diseases, and viral infections.
Propiedades
IUPAC Name |
4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S/c1-17-4-3-9-25(16-17)21-8-7-18(14-22(21)27(29)30)23(28)24-19-5-2-6-20(15-19)34(31,32)26-10-12-33-13-11-26/h2,5-8,14-15,17H,3-4,9-13,16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUNYOMKGDMYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)




![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)
![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)



![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)

![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)